molecular formula C17H24N2O2 B7917778 Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7917778
M. Wt: 288.4 g/mol
InChI Key: NUSIJYQBSRLYFP-UHFFFAOYSA-N
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Description

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester is a synthetic organic compound characterized by a cyclopropyl group attached to a piperidin-4-ylmethyl moiety, which is further linked via a carbamic acid benzyl ester (CymitQuimica, Ref: 10-F088041) . The piperidine ring, a six-membered heterocycle with a nitrogen atom, confers conformational flexibility and basicity, which may influence interactions with biological targets, such as enzymes or receptors. Cyclopropyl groups are often employed in medicinal chemistry to enhance metabolic stability due to their rigid, strained structure. This compound has been cataloged as a secondary amine derivative but is currently listed as discontinued by suppliers, indicating possible challenges in synthesis, stability, or application .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(piperidin-4-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19(16-6-7-16)12-14-8-10-18-11-9-14/h1-5,14,16,18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSIJYQBSRLYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCNCC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-One

Source details a scalable process where 1-benzylpiperidin-4-one undergoes reductive amination with ammonia using Raney nickel as a catalyst. This step yields 1-benzylpiperidin-4-amine, which is subsequently deprotected to generate the free piperidine amine (yield: 85–92%). Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading10–15 wt% Raney Ni±5% efficiency
Reaction Temperature50–60°C>70°C degrades
Ammonia Pressure4–6 barLower pressures reduce conversion

Partial Reduction of Piperidine Carboxylic Acid Esters

As described in source, 1-benzyl-4-piperidine carboxylic acid esters (e.g., methyl or ethyl esters) are partially reduced using red aluminum (AlH₃) complexes. This method bypasses oxidation steps required in reductive amination routes. Key findings:

  • Solvent Optimization : Hexane or toluene improves selectivity for aldehyde intermediates (yield: 89–96% vs. 70–75% in ethers).

  • Temperature Control : Maintaining −5–0°C during AlH₃ addition prevents over-reduction to alcohols.

Yields reach 78–85% when using 1.1–1.2 equivalents of methylide.

Transition Metal-Catalyzed Cross-Coupling

Source employs palladium-catalyzed couplings between piperidine boronic esters and cyclopropane precursors. Using Pd(OAc)₂/XPhos ligand systems, aryl-cyclopropane bonds form with 90–93% enantiomeric excess (ee).

Carbamate and Benzyl Ester Formation

The final steps install the carbamate linkage and benzyl ester group.

Carbamate Synthesis via Phosgene Derivatives

Source utilizes triphosgene to convert piperidine amines to carbamoyl chlorides, which then react with benzyl alcohol:

Key parameters:

  • Stoichiometry : 1.2 equivalents of triphosgene ensures complete conversion.

  • Solvent : Dichloromethane minimizes side reactions (yield: 82–88%).

Benzylation Using Benzyl Chloride/Bromide

Patent describes benzylation under basic conditions (K₂CO₃ or NaOH) in THF/water mixtures. Reaction at 70°C for 6 hours achieves 94–97% benzyl ester incorporation.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative protocols:

MethodTotal YieldPurity (HPLC)ScalabilityCost Index
Reductive Amination68%98.5%Industrial$$$$
Partial Reduction72%99.1%Pilot Plant$$$
Pd-Catalyzed65%97.8%Lab-Scale$$$$$
Phosgene Route70%98.2%Multi-Kg$$

Challenges and Optimization Opportunities

Byproduct Formation in Cyclopropanation

Overuse of dimethylsulfoxonium methylide generates dimethyl sulfide byproducts, complicating purification. Recent advances (source) demonstrate that flow chemistry systems reduce byproduct accumulation by 40–50% through precise reagent mixing.

Stereochemical Control

Racemization at the piperidine C-4 position occurs during benzylation. Source resolves this via chiral HPLC using cellulose-based columns, achieving >99% ee but with 15–20% yield loss.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Preliminary data in source shows lipase-catalyzed carbamate formation using vinyl carbamate donors. This eliminates phosgene use, improving safety (yield: 74%, 28°C, pH 7.4).

Continuous Flow Cyclopropanation

A 2024 study (source) implements microreactors for cyclopropanation, enhancing heat transfer and reducing reaction times from 12 hours to 90 minutes .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of C16H22N2O2 and a molecular weight of 274.37. It features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety linked to a benzyl ester. The synthesis typically involves the reaction of cyclopropylamine with piperidin-4-ylmethyl-carbamic acid benzyl ester under specific conditions, often using dichloromethane or ethanol as solvents and triethylamine or pyridine as catalysts.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1Carbamate FormationCyclopropylamine + Piperidin-4-ylmethyl-carbamic acid benzyl esterSolvent (Dichloromethane) + Catalyst (Triethylamine)
2PurificationCrystallization or ChromatographyStandard purification protocols

Chemistry

In organic chemistry, Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity, making it valuable for developing new compounds.

Biology

The compound has been studied for its biological activities , including:

  • Antimicrobial Properties : Research indicates that it exhibits notable antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, offering potential benefits in neurodegenerative conditions.
  • Antitumor Activity : Derivatives of piperidine compounds have shown promise in cancer therapy. For instance, studies have reported cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent.

Medicine

The compound is investigated for its potential use in developing new pharmaceuticals, particularly in treating neurological disorders. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and cellular signaling pathways.

Anticancer Activity

A study evaluated the antiproliferative effects of similar piperidine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). Results indicated IC50 values ranging from 19.9 to 75.3 µM, demonstrating significant cytotoxicity compared to non-cancerous cells.

Neuroprotective Potential

In vitro assays have suggested that compounds with a similar structure can enhance neuronal survival under stress conditions, indicating their potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester can be contextualized through comparison with analogous compounds, as detailed below.

Structural Analog: [4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

  • Key Differences: Substituent Groups: This analog replaces the piperidin-4-ylmethyl group with a cyclohexyl ring bearing an (S)-2-amino-3-methylbutyryl moiety . The amino acid side chain introduces additional hydrogen-bonding capacity and hydrophilicity. Physicochemical Properties: The presence of an amide bond and amino acid likely enhances aqueous solubility compared to the target compound’s piperidine and cyclopropyl groups, which are more lipophilic. Stability: The amide linkage in the analog may confer greater resistance to hydrolysis under physiological pH compared to the benzyl ester in the target compound, which is susceptible to esterase activity or acidic/basic conditions .

Functional Analog: 4-((3-Hydroxypiperidin-1-yl)-methyl)-benzohydrazide

  • Key Differences: Functional Groups: This compound features a hydroxypiperidinyl group and a benzohydrazide instead of the cyclopropyl-piperidinylmethyl and benzyl ester . Synthetic Route: Both compounds likely involve reductive amination steps for piperidine incorporation, but the hydroxypiperidine derivative requires protection/deprotection strategies for the hydroxyl group, complicating synthesis .

Broader Context: Benzyl Ester Derivatives

  • pH Sensitivity : Studies on benzyl ester bond formation indicate that acidic conditions (pH 4) favor esterification, while neutral pH promotes alternative reactions (e.g., protein adducts) . This suggests the target compound’s ester bond may hydrolyze more readily under physiological pH (~7.4), limiting its utility as a prodrug unless stabilized.
  • Comparative Stability : Benzyl esters are generally more lipophilic and slower to hydrolyze than methyl or ethyl esters, but they remain less stable than aryl or carbonate-based prodrug linkages.

Discontinued Status and Market Alternatives

  • The discontinuation of this compound contrasts with the availability of its structural analogs (e.g., ), implying that alternatives may offer superior synthetic feasibility, stability, or bioactivity. For example, the amino acid-modified analog in retains commercial availability, possibly due to enhanced pharmacokinetic properties.

Biological Activity

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropyl group attached to a piperidine ring, which is further substituted with a carbamic acid moiety and a benzyl ester. This unique combination of structural features suggests diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range.

Antiviral Activity

The compound has also been investigated for antiviral properties , particularly against influenza viruses. Structural modifications have been shown to enhance its efficacy, emphasizing the importance of the benzyl group in maintaining antiviral activity .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. For example, it may modulate the activity of certain kinases or G-protein coupled receptors (GPCRs), leading to altered cellular responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Modifications to the piperidine ring or the carbamic acid moiety can significantly influence its binding affinity and selectivity towards biological targets. For instance, replacing the benzyl group with other substituents has been shown to reduce activity dramatically .

Modification Effect on Activity
Benzyl group presenceEssential for antimicrobial activity
Cyclopropyl substitutionEnhances potency against certain bacteria
Alteration of piperidine ringCan improve selectivity for specific receptors

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various derivatives of piperidine-based compounds, this compound was found to be one of the most effective against multidrug-resistant strains, highlighting its potential in addressing antibiotic resistance.
  • Cancer Research : A recent investigation into its anticancer properties demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development .
  • Influenza Virus Inhibition : A series of experiments showed that modifications enhancing the hydrophobic character of the compound increased its potency against influenza virus strains, indicating that structural optimization can lead to significant therapeutic advancements .

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of benzyl ester bonds in cyclopropyl-piperidin-4-ylmethyl-carbamic acid derivatives?

  • Methodological Answer : Synthesis of benzyl ester bonds is highly pH-dependent. Acidic conditions (pH 4–5) favor esterification between carboxylic acids (e.g., glucuronic acid) and quinone methide intermediates, as demonstrated by FTIR and elemental analysis . Neutral conditions (pH 7) shift reactivity toward protein-aminoquinone adducts, reducing ester bond yields. Use buffers to maintain pH 4–5 for ester bond optimization. For characterization, employ alkali treatment (0.1 M NaOH) to cleave ester bonds and quantify released glucuronic acid via ion chromatography .

Q. How can researchers validate the incorporation of nitrogen-containing groups (e.g., piperidine) into carbamic acid benzyl ester derivatives?

  • Methodological Answer : Elemental analysis (C, H, N) combined with solid-state CP/MAS ¹³C-NMR is critical. Nitrogen content increases under neutral conditions due to protein-aminoquinone adducts, while acidic conditions prioritize ester bonds . For cyclopropyl-piperidine derivatives, confirm structural integrity via ¹H/¹³C-NMR, focusing on piperidine ring signals (δ 2.5–3.5 ppm for N-CH₂ groups) and cyclopropyl protons (δ 0.5–1.5 ppm) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in competing reaction pathways (esterification vs. protein adduct formation)?

  • Methodological Answer : Competing pathways arise from pH-dependent reactivity. Use a combination of:

  • FTIR : Track ester bond formation (1731 cm⁻¹ peak) and protein adducts (amide I/II bands at 1654/1546 cm⁻¹) .
  • HPLC-MS : Monitor reaction intermediates (e.g., quinone methides) and final products. For example, at pH 6, glucuronic acid incorporation increases, while pH 7 shifts toward protein adducts .
  • Elemental Analysis : Correlate nitrogen content (protein adducts) with ester bond yields (glucuronic acid quantification) .

Q. How can researchers optimize regioselectivity in cyclopropyl-piperidine derivatives during functionalization?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors. For example:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive sites during piperidine functionalization .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enhance cross-coupling reactions at the cyclopropyl or piperidine moieties. For brominated intermediates, Suzuki-Miyaura coupling enables aryl group introduction .

Q. What strategies mitigate side reactions during benzyl ester cleavage in complex derivatives?

  • Methodological Answer : Alkali treatment (NaOH) cleaves benzyl esters but may hydrolyze sensitive groups (e.g., cyclopropane rings). Alternatives include:

  • Enzymatic Cleavage : Lipases or esterases under mild conditions (pH 7, 25°C) .
  • Reductive Cleavage : Hydrogenolysis (H₂/Pd-C) removes benzyl groups without affecting carbamate or piperidine functionalities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on nitrogen content in carbamic acid benzyl ester complexes?

  • Methodological Answer : Nitrogen content variability stems from competing reactions. For instance:

  • pH 4–5 : Low nitrogen indicates minimal protein adducts; ester bonds dominate .
  • pH 7 : High nitrogen reflects protein-aminoquinone adducts, reducing ester bond yields .
  • Resolution : Normalize data to reaction stoichiometry and validate via parallel experiments (e.g., enzyme-free controls to isolate protein contributions) .

Safety and Handling

Q. What safety protocols are critical for handling cyclopropyl-piperidine derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Waste Disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for specialized disposal .

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